Benzyl ((1R,2R)-2-aminocyclohexyl)carbamate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as N-acyl carbamates, has been reported in the literature . These N-acyl carbamates are prepared for masking the amide group in important drugs such as Linezolid, Enzalutamide, or Tasimelteon in good to acceptable yields .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, tert-Butyl carbamate has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .Scientific Research Applications
- Summary of the Application : Carbamates, such as benzylic N-acyl carbamates, are used in bioconjugation, a process that involves the covalent bonding of two biomolecules. This technique is often used in drug delivery, where a therapeutic agent is attached to a carrier molecule that can selectively target specific cells or tissues .
- Methods of Application : The preparation of benzylic N-acyl carbamates involves masking the amide group in drugs. These carbamates are stable in plasma, making them suitable for use in drug delivery systems .
- Results or Outcomes : The use of carbamates in bioconjugation has been shown to improve the selectivity and efficacy of drug delivery. In one study, it was found that at pH values of 5.5, a classical 1,6-benzyl elimination mechanism takes place, releasing more than 80% of the drug in 24 hours .
- Summary of the Application : Carbamates are used in the synthesis of N-Boc-protected anilines, which are important intermediates in organic synthesis .
- Methods of Application : The synthesis involves the reaction of aniline with tert-butyl carbamate in the presence of a palladium catalyst .
- Results or Outcomes : The reaction results in the formation of N-Boc-protected aniline, which can be used in further synthetic transformations .
Bioconjugation in Drug Delivery
Synthesis of N-Boc-protected Anilines
- This compound contains a total of 37 atoms; 19 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . The specific applications of this compound are not mentioned, but it’s likely used in organic synthesis given its structure .
- This compound has a molecular weight of 263.34 and is available as a powder . It’s likely used in research and development, but the specific applications are not provided .
Benzyl N-[(1R,2R)-2-hydroxy-1-methylcyclopentyl]carbamate
Benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate
Benzyl ((1R,2R)-2-aminocyclobutyl)carbamate
- This compound contains a total of 37 atoms; 19 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . The specific applications of this compound are not mentioned, but it’s likely used in organic synthesis given its structure .
Benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate
Benzyl ((1R,2R)-2-aminocyclobutyl)carbamate
properties
IUPAC Name |
benzyl N-[(1R,2R)-2-aminocyclohexyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-12-8-4-5-9-13(12)16-14(17)18-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,15H2,(H,16,17)/t12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIYTHASVJZIGQ-CHWSQXEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl ((1R,2R)-2-aminocyclohexyl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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